molecular formula C9H19ClN2O2 B035595 N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride CAS No. 1220019-28-2

N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride

Cat. No.: B035595
CAS No.: 1220019-28-2
M. Wt: 186.25 g/mol
InChI Key: FTAWALVZPWGHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride is a synthetic piperidine carboxamide derivative of significant interest in medicinal chemistry and drug discovery research. Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, underscoring the broad utility of this heterocyclic scaffold . This compound is offered as the hydrochloride salt to enhance its solubility and stability for experimental applications. Its structure, featuring a piperidine ring and a methoxyethyl carboxamide side chain, serves as a versatile building block for the synthesis of more complex molecules and for probing structure-activity relationships (SAR). Related piperidine carboxamide compounds have been identified as a promising chemical series with potent and selective antimalarial activity, specifically functioning as non-covalent, species-selective inhibitors of the Plasmodium falciparum proteasome β5 (Pf20Sβ5) active site . This mechanism is a promising target for overcoming artemisinin resistance in malaria treatment . Research Applications: • Medicinal Chemistry: A key intermediate for the design and synthesis of novel bioactive molecules. • Hit-to-Lead Optimization: A core scaffold for exploring structure-activity relationships (SAR) in drug discovery programs. • Infectious Disease Research: Investigation of anti-parasitic agents, building on the proven potential of the piperidine carboxamide class . • Chemical Biology: Serves as a precursor for developing selective enzyme inhibitors. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-13-6-5-11-9(12)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAWALVZPWGHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Coupling Agents for Carboxamide Synthesis

Coupling SystemSolventTemperature (°C)Yield (%)Source Citation
EDC·HCl/DMAPDCM35–4089
HOBt/DCCTHF25–3078
CDIDMF50–6082

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like DMF or THF stabilize intermediates, while chlorinated solvents like DCM minimize side reactions. Post-reaction workup typically involves aqueous extraction and column chromatography to isolate the crude carboxamide.

Hydrochloride Salt Formation and Purification

The final step involves converting the freebase carboxamide into its hydrochloride salt. US10093626B2 describes a protocol where the amine intermediate is treated with hydrogen chloride (HCl) gas in a cooled methanol or ethanol solution. The reaction mixture is stirred at 0–5°C for 1–2 hours, during which the hydrochloride salt precipitates. Filtration and subsequent washing with cold ether yield a pure product.

Key purification strategies include:

  • Recrystallization : Dissolving the crude salt in a minimal volume of hot isopropanol and cooling to induce crystallization.

  • Base-Acid Treatment : Adjusting the pH to 0–2 with concentrated HCl to ensure complete protonation of the amine.

  • Solvent Washing : Using ethyl acetate or cyclohexane to remove non-polar impurities.

Table 2: Hydrochloride Salt Formation Conditions

ParameterOptimal RangeImpact on Yield/PuritySource Citation
Temperature0–5°CMinimizes decomposition
HCl Concentration6NEnsures complete protonation
SolventMethanol/EthanolEnhances solubility

Alternative Synthetic Pathways

While the aforementioned route is predominant, alternative methods have been explored:

Reductive Amination

A secondary pathway involves reductive amination of piperidine-3-carbaldehyde with 2-methoxyethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method bypasses the need for carboxylic acid activation but requires stringent control of pH (4–6) to prevent over-reduction.

Enzymatic Catalysis

Emerging approaches utilize lipases or proteases to catalyze amide bond formation under mild conditions (25–30°C, aqueous buffer). Although eco-friendly, enzymatic methods currently suffer from lower yields (50–65%) compared to traditional coupling agents.

Analytical Characterization

Critical quality control measures include:

  • ¹H NMR Spectroscopy : Peaks at δ 3.40 (piperidine CH₂), 3.28 (N-CH₂-CH₂-OCH₃), and 1.93 ppm (piperidine CH₂) confirm structural integrity.

  • HPLC Purity Analysis : Reverse-phase chromatography with UV detection at 254 nm ensures ≥98% purity.

  • Melting Point Determination : The hydrochloride salt exhibits a sharp melting point range of 195–198°C.

Scale-Up Considerations

Industrial-scale synthesis (e.g., multi-kilogram batches) necessitates modifications to lab protocols:

  • Catalyst Recycling : Pd/C catalysts are recovered via filtration and reused to reduce costs.

  • Continuous Flow Systems : Tubular reactors improve heat transfer and reduce reaction times for hydrogenation steps.

  • Solvent Recovery : Distillation units reclaim DCM and methanol, aligning with green chemistry principles.

Challenges and Optimization Strategies

Impurity Control

Common impurities include unreacted starting materials and over-alkylated byproducts. Silica gel chromatography or preparative HPLC effectively removes these contaminants.

Yield Enhancement

  • Temperature Gradients : Gradual heating during hydrogenation (50°C → 70°C) improves conversion rates.

  • Catalyst Loading : Increasing Pd/C from 5% to 10% reduces reaction time by 30% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The piperidine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

Chemistry: N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its piperidine structure is a common motif in many pharmacologically active compounds.

Industry: In the industrial sector, N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyethyl group and the carboxamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride with its analogs:

Compound Name Molecular Formula Substituent (R Group) Molecular Weight (g/mol) Key Properties/Applications References
N-(2-Methoxyethyl)piperidine-3-carboxamide HCl C₉H₁₉ClN₂O₂ -(CH₂)₂OCH₃ 222.71 (calculated) Enhanced solubility due to ether oxygen
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide HCl C₁₂H₂₃ClN₂O₂ -(3-hydroxycyclohexyl) 262.78 Potential CNS activity; stereospecificity
N-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide HCl C₈H₁₃ClF₃N₂O -(CH₂)₂CF₃ 254.65 Increased lipophilicity; fluorinated analog
N-(2-Methylpropyl)piperidine-3-carboxamide HCl C₁₀H₂₁ClN₂O -(CH₂)CH(CH₃)₂ 220.74 Bulky alkyl chain; possible metabolic stability
Piperidine-4-carboxamide HCl C₆H₁₃ClN₂O -H (parent structure) 164.63 Baseline compound; limited solubility

Key Observations :

  • Methoxyethyl Group : Introduces polarity via the ether oxygen, improving aqueous solubility compared to alkyl or fluorinated analogs .
  • Hydroxycyclohexyl Group : The hydroxyl moiety in (3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide HCl enables hydrogen bonding, which may influence target binding affinity .

Pharmacological and Industrial Relevance

  • Therapeutic Potential: Piperidine-carboxamides are prevalent in drug development. For example, pexidartinib HCl (a piperidine derivative) targets CSF1R in oncology , suggesting that N-(2-methoxyethyl)piperidine-3-carboxamide HCl may have similar kinase-modulating properties.

Biological Activity

N-(2-Methoxyethyl)piperidine-3-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its role in various biological activities. The methoxyethyl substituent enhances the compound's solubility, potentially influencing its bioavailability and interaction with biological targets. Its molecular formula contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Preliminary studies suggest that the compound may influence:

  • Neurotransmitter Systems : It may interact with dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
  • Enzyme Modulation : The compound might act as an enzyme inhibitor or activator, affecting cellular signaling pathways and gene expression.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

  • Cellular Signaling : It has been shown to influence cellular metabolism and signaling pathways, potentially acting on various enzyme targets.
  • Dose-Dependent Effects : In animal models, the effects of this compound vary based on dosage, indicating a dose-dependent relationship in its biological activity.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with similar compounds that may exhibit differing biological activities:

Compound NameStructure FeaturesUnique Aspects
N-(2-Ethoxyethyl)piperidine-3-carboxamideSimilar piperidine structureEthoxy instead of methoxy group
N-(2-Methoxyethyl)-2-pyrrolidinecarboxamideContains a pyrrolidine ringDifferent ring structure
N-(2-Methoxyethyl)-2-morpholinecarboxamideFeatures a morpholine ringAlters chemical properties

N-(2-Methoxyethyl)piperidine-3-carboxamide stands out due to its specific combination of structural features that may lead to distinct pharmacological effects compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

  • Neuropharmacological Studies : Research has indicated that this compound may modulate neurotransmitter systems, suggesting potential applications in treating mood disorders.
  • Enzyme Interaction Studies : Investigations into its interaction with specific enzymes have shown promising results in modulating biochemical pathways, which could have implications for drug development .
  • Cytotoxicity Assessments : Initial findings suggest that the compound exhibits varying levels of cytotoxicity across different cell lines, highlighting its potential as an anticancer agent .

Q & A

Q. How can researchers synthesize and characterize N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of piperidine derivatives with methoxyethylamine followed by hydrochlorination. Characterization should include:
  • HPLC for purity assessment (≥98% as per standard protocols) .
  • SMILES/InChI Keys for structural validation (e.g., Canonical SMILES: CNC(=O)C1CCCNC1.Cl ) .
  • Melting Point and Solubility Analysis : Compare experimental values with literature data (e.g., solubility in H2O >20 mg/mL) .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer :
  • Storage : Store at 2–8°C in a dry environment to prevent hydrolysis or decomposition .
  • Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • Handling : Use PPE (gloves, goggles) and ensure ventilation to minimize inhalation of aerosols .

Advanced Research Questions

Q. How can researchers address solubility limitations in pharmacological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO or ethanol for initial stock solutions, followed by dilution in aqueous buffers (ensure compatibility with assay conditions) .
  • pH Adjustment : Modify buffer pH to enhance solubility while maintaining compound stability (e.g., phosphate buffer at pH 7.4) .

Q. What experimental strategies are recommended to study its pharmacological activity (e.g., kinase inhibition)?

  • Methodological Answer :
  • In Vitro Assays : Use kinase inhibition assays (e.g., ALK/ROS1 inhibition studies) with ATP-competitive binding protocols .
  • Dose-Response Analysis : Perform IC50 determination using serial dilutions (e.g., 0.1–100 µM) and cell viability assays (MTT or CellTiter-Glo) .

Q. How should researchers resolve contradictions in toxicity data across studies?

  • Methodological Answer :
  • Standardized Testing : Conduct acute toxicity studies (OECD 423 guidelines) to validate discrepancies in LD50 values .
  • Species-Specific Models : Compare results across multiple models (e.g., rodent vs. human cell lines) to assess translational relevance .

Data Analysis and Experimental Design

Q. What analytical methods are most reliable for assessing purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity quantification .
  • NMR Spectroscopy : Confirm proton environments (e.g., methoxyethyl and piperidine moieties via <sup>1</sup>H/<sup>13</sup>C NMR) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]<sup>+</sup> via ESI-MS) .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
  • Temperature Control : Monitor exothermic reactions (e.g., hydrochlorination) using jacketed reactors to prevent side products .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :
  • Ventilation : Use fume hoods during weighing and dissolution to avoid aerosol exposure .
  • Waste Disposal : Follow local regulations for organic hydrochlorides (e.g., incineration with alkaline scrubbers) .
  • Emergency Procedures : For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion .

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